molecular formula C14H18N2O3S B257666 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpyrazole

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpyrazole

Cat. No.: B257666
M. Wt: 294.37 g/mol
InChI Key: XTUHXHZPJNGRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpyrazole is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a pyrazole ring substituted with a 4-methoxy-2,5-dimethylbenzenesulfonyl group and two methyl groups. This combination of functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, which is a key intermediate.

    Reaction with Pyrazole: The 4-methoxy-2,5-dimethylbenzenesulfonyl chloride is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research has shown that the compound may have therapeutic potential in treating various diseases. It is being investigated for its role in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpyrazole can be compared with other similar compounds, such as:

    4-methoxy-2,5-dimethylbenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of this compound and shares similar structural features.

    3,5-dimethylpyrazole: This compound is another precursor used in the synthesis and has a similar pyrazole ring structure.

    1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole: This compound has a similar sulfonyl group and is used in related research applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C14H18N2O3S/c1-9-7-14(10(2)6-13(9)19-5)20(17,18)16-12(4)8-11(3)15-16/h6-8H,1-5H3

InChI Key

XTUHXHZPJNGRLZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C(=CC(=N2)C)C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C(=CC(=N2)C)C)C)OC

Origin of Product

United States

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